molecular formula C15H9F3O3 B080673 2-[3-(trifluoromethyl)benzoyl]benzoic Acid CAS No. 13450-38-9

2-[3-(trifluoromethyl)benzoyl]benzoic Acid

Cat. No. B080673
CAS RN: 13450-38-9
M. Wt: 294.22 g/mol
InChI Key: NOGVBNADQLELOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(trifluoromethyl)benzoyl]benzoic acid, also known as TFBA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFBA belongs to the class of organic compounds known as benzoic acids, which are commonly used in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism Of Action

The mechanism of action of 2-[3-(trifluoromethyl)benzoyl]benzoic Acid involves its binding to the catalytic site of HDAC enzymes, preventing the removal of acetyl groups from histone proteins. This results in the accumulation of acetylated histones, which can promote the transcription of certain genes. 2-[3-(trifluoromethyl)benzoyl]benzoic Acid has been shown to selectively inhibit class I HDACs, which are involved in the regulation of cell proliferation and differentiation.

Biochemical And Physiological Effects

2-[3-(trifluoromethyl)benzoyl]benzoic Acid has been shown to have a variety of biochemical and physiological effects in cells and organisms. In cancer cells, 2-[3-(trifluoromethyl)benzoyl]benzoic Acid has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. 2-[3-(trifluoromethyl)benzoyl]benzoic Acid has also been shown to modulate the activity of immune cells, leading to changes in cytokine production and immune response.

Advantages And Limitations For Lab Experiments

2-[3-(trifluoromethyl)benzoyl]benzoic Acid has several advantages as a tool compound in scientific research. It is a highly selective inhibitor of HDAC enzymes, allowing for the specific modulation of gene expression patterns. 2-[3-(trifluoromethyl)benzoyl]benzoic Acid is also relatively stable and can be easily synthesized in large quantities. However, 2-[3-(trifluoromethyl)benzoyl]benzoic Acid has some limitations in lab experiments. It can be toxic at high concentrations, and its effects can be influenced by the cellular environment and other factors.

Future Directions

2-[3-(trifluoromethyl)benzoyl]benzoic Acid has significant potential for future research in various fields. One area of interest is the development of new cancer therapies that target HDAC enzymes. 2-[3-(trifluoromethyl)benzoyl]benzoic Acid could also be used to study the role of HDACs in other biological processes, such as development and differentiation. Additionally, 2-[3-(trifluoromethyl)benzoyl]benzoic Acid could be used as a tool compound to investigate the effects of histone acetylation on gene expression in different cell types and disease states.
Conclusion:
In conclusion, 2-[3-(trifluoromethyl)benzoyl]benzoic Acid is a unique compound that has gained significant attention in scientific research due to its ability to selectively inhibit HDAC enzymes. 2-[3-(trifluoromethyl)benzoyl]benzoic Acid has been used as a tool compound in various fields, including cancer research and immunology. While 2-[3-(trifluoromethyl)benzoyl]benzoic Acid has some limitations in lab experiments, it has significant potential for future research and the development of new therapies.

Synthesis Methods

The synthesis of 2-[3-(trifluoromethyl)benzoyl]benzoic Acid involves the reaction of 3-(trifluoromethyl)benzoyl chloride with benzoic acid in the presence of a base such as triethylamine or potassium carbonate. The reaction proceeds via an acylation mechanism, resulting in the formation of 2-[3-(trifluoromethyl)benzoyl]benzoic Acid as a white crystalline solid. The purity of the product can be improved through recrystallization or chromatographic purification.

Scientific Research Applications

2-[3-(trifluoromethyl)benzoyl]benzoic Acid has been extensively used as a tool compound in scientific research due to its ability to selectively modify the activity of certain proteins. 2-[3-(trifluoromethyl)benzoyl]benzoic Acid acts as an inhibitor of the histone deacetylase (HDAC) enzyme, which is involved in the regulation of gene expression. By inhibiting HDAC activity, 2-[3-(trifluoromethyl)benzoyl]benzoic Acid can induce the acetylation of histone proteins, leading to changes in chromatin structure and gene expression patterns.

properties

CAS RN

13450-38-9

Product Name

2-[3-(trifluoromethyl)benzoyl]benzoic Acid

Molecular Formula

C15H9F3O3

Molecular Weight

294.22 g/mol

IUPAC Name

2-[3-(trifluoromethyl)benzoyl]benzoic acid

InChI

InChI=1S/C15H9F3O3/c16-15(17,18)10-5-3-4-9(8-10)13(19)11-6-1-2-7-12(11)14(20)21/h1-8H,(H,20,21)

InChI Key

NOGVBNADQLELOC-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)O

Origin of Product

United States

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